Ethyl 3-(2,4,5-trifluorophenyl)-1,2,4-oxadiazole-5-carboxylate
Description
Ethyl 3-(2,4,5-trifluorophenyl)-1,2,4-oxadiazole-5-carboxylate (CAS: 1384079-61-1) is a fluorinated heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 2,4,5-trifluorophenyl group at position 3 and an ethyl carboxylate moiety at position 5. The 1,2,4-oxadiazole ring is a nitrogen- and oxygen-containing heterocycle known for its metabolic stability and utility in medicinal chemistry. The trifluorophenyl group introduces electron-withdrawing fluorine atoms at the 2-, 4-, and 5-positions of the phenyl ring, enhancing lipophilicity and influencing electronic interactions in biological systems.
Safety data () highlight stringent handling requirements, including protection from heat, moisture, and ignition sources (P210, P233, P280), suggesting heightened reactivity and flammability risks compared to non-fluorinated analogs.
Properties
Molecular Formula |
C11H7F3N2O3 |
|---|---|
Molecular Weight |
272.18 g/mol |
IUPAC Name |
ethyl 3-(2,4,5-trifluorophenyl)-1,2,4-oxadiazole-5-carboxylate |
InChI |
InChI=1S/C11H7F3N2O3/c1-2-18-11(17)10-15-9(16-19-10)5-3-7(13)8(14)4-6(5)12/h3-4H,2H2,1H3 |
InChI Key |
PTJOCOLKQORAPL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)C2=CC(=C(C=C2F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2,4,5-trifluorophenyl)-1,2,4-oxadiazole-5-carboxylate typically involves the reaction of 2,4,5-trifluorophenyl acetonitrile with ethyl alpha-bromoacetate in the presence of zinc in tetrahydrofuran. This reaction yields ethyl 4-(2,4,5-trifluorophenyl)-3-oxo-butanoate. The subsequent hydrolysis of this intermediate with sodium hydroxide, followed by acidification with diluted hydrochloric acid, produces the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the described synthetic route can be scaled up for industrial applications, considering the availability of raw materials and the simplicity of the reaction steps.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2,4,5-trifluorophenyl)-1,2,4-oxadiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The trifluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Ethyl 3-(2,4,5-trifluorophenyl)-1,2,4-oxadiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of Ethyl 3-(2,4,5-trifluorophenyl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with molecular targets and pathways. The trifluorophenyl group enhances its binding affinity to specific enzymes or receptors, leading to desired biological effects. The oxadiazole ring plays a crucial role in stabilizing the compound and facilitating its interactions with target molecules .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs include:
Key Observations :
- Trifluorophenyl vs. Trifluoromethylphenyl : The target compound’s 2,4,5-trifluorophenyl group provides three fluorine atoms at specific positions, creating a more electron-deficient aromatic system compared to trifluoromethyl-substituted analogs (). This difference may enhance interactions with electron-rich biological targets.
- Steric Effects : The 2-methylbenzyl substituent in introduces bulkier alkyl groups, likely reducing solubility and altering steric interactions in binding pockets compared to fluorine-substituted derivatives.
Physicochemical Properties
Fluorine substituents significantly impact lipophilicity (logP), solubility, and metabolic stability:
- Trifluoromethyl groups (e.g., 4-trifluoromethylphenyl) may further elevate logP due to the hydrophobic CF₃ moiety.
- Solubility : Fluorinated compounds generally exhibit lower aqueous solubility, necessitating formulation adjustments for pharmaceutical applications.
Reactivity and Stability
- Thermal and Moisture Sensitivity : The target compound requires storage in inert, dry conditions (P233, P410), indicating higher sensitivity to hydrolysis and thermal degradation than analogs like Ethyl 3-(2-methylbenzyl)-1,2,4-oxadiazole-5-carboxylate (), which lacks fluorine’s destabilizing electronic effects.
- Oxidative Stability : Fluorine’s electron-withdrawing nature stabilizes the oxadiazole ring against oxidative metabolism, a critical advantage in drug design.
Q & A
Q. What are the common synthetic routes for preparing Ethyl 3-(2,4,5-trifluorophenyl)-1,2,4-oxadiazole-5-carboxylate?
The compound is typically synthesized via cyclocondensation reactions. A representative method involves reacting a fluorinated phenyl precursor (e.g., 2,4,5-trifluorophenylcarboxylic acid derivatives) with hydroxylamine to form an amidoxime intermediate, followed by cyclization with ethyl chlorooxoacetate. Purification is achieved using column chromatography (e.g., silica gel with EtOAc/PE eluent) . Multi-step protocols may include TLC monitoring (e.g., PE/EtOAc = 1:1, Rf = 0.5) to track reaction progress .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- <sup>1</sup>H/<sup>13</sup>C NMR : Assigns proton environments (e.g., trifluorophenyl protons at δ ~7.5 ppm, oxadiazole ring protons) and confirms regiochemistry .
- LC-MS : Validates molecular weight (e.g., m/z = 284.2 for C11H8F3N2O3<sup>+</sup>) and purity .
- X-ray crystallography : Resolves ambiguities in stereochemistry, as demonstrated for structurally related oxazole-oxazine fused systems .
Advanced Research Questions
Q. How can researchers optimize the yield of oxadiazole ring formation during synthesis?
Key factors include:
- Catalyst selection : Protic acids (e.g., HCl) or bases (e.g., NaHCO3) to enhance cyclization efficiency.
- Solvent choice : Polar aprotic solvents (e.g., DMF, EtOH) improve solubility of intermediates .
- Temperature control : Lower temperatures (0–5°C) minimize side reactions, such as ester hydrolysis . Yields >60% are achievable with iterative optimization, as shown in analogous syntheses .
Q. How should contradictions in spectral data (e.g., NMR splitting patterns) be resolved?
Discrepancies often arise from dynamic effects (e.g., rotational barriers in trifluorophenyl groups) or impurities. Strategies include:
Q. What is the role of fluorine substitution in modulating biological activity?
The 2,4,5-trifluorophenyl group enhances lipophilicity and metabolic stability, as seen in pharmaceuticals like Sitagliptin, where fluorine improves target binding and pharmacokinetics . Computational studies (e.g., logP calculations) can predict bioavailability trends for derivatives .
Q. What purification strategies are effective for isolating this compound from byproducts?
- Column chromatography : Silica gel with gradient elution (e.g., 20–30% EtOAc in PE) resolves oxadiazole products from unreacted starting materials .
- Azeotropic drying : Removes residual solvents post-purification (e.g., toluene co-evaporation) .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals for X-ray analysis .
Q. How can researchers design experiments to confirm regiochemistry in the oxadiazole ring?
- X-ray crystallography : Definitive structural assignment, as applied to fused oxazole-oxazine systems .
- Nuclear Overhauser Effect (NOE) NMR : Detects spatial proximity between protons on adjacent rings.
- Synthetic control experiments : Compare reaction outcomes with regioselectively substituted precursors .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
